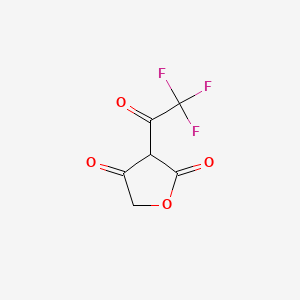
2-De(dimethylamino)-2-vinyl Dimetindene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-De(dimethylamino)-2-vinyl Dimetindene is a synthetic organic compound that belongs to the class of antihistamines. It is structurally related to dimetindene, a well-known antihistamine used to treat allergic reactions. The compound is characterized by the presence of a dimethylamino group and a vinyl group attached to the dimetindene core structure. This modification enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-De(dimethylamino)-2-vinyl Dimetindene typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the dimetindene core structure.
Introduction of Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction using dimethylamine.
Vinylation: The vinyl group is introduced via a vinylation reaction, often using a vinyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Starting Materials: Large quantities of the starting materials are prepared.
Continuous Flow Reactors: The reactions are carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-De(dimethylamino)-2-vinyl Dimetindene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The dimethylamino group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation Products: N-oxides of this compound.
Reduction Products: Ethyl derivatives of the compound.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-De(dimethylamino)-2-vinyl Dimetindene has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of vinyl and dimethylamino groups.
Biology: The compound is used in research on histamine receptors and their role in allergic reactions.
Medicine: It is investigated for its potential use in treating allergic conditions and as a lead compound for developing new antihistamines.
Industry: The compound is used in the development of new pharmaceuticals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-De(dimethylamino)-2-vinyl Dimetindene involves:
Histamine Receptor Antagonism: The compound binds to histamine H1 receptors, blocking the action of histamine and preventing allergic reactions.
Molecular Targets: The primary molecular target is the histamine H1 receptor.
Pathways Involved: The compound interferes with the histamine signaling pathway, reducing symptoms of allergic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimetindene: The parent compound, used as an antihistamine.
Diphenhydramine: Another antihistamine with a similar mechanism of action.
Chlorpheniramine: A first-generation antihistamine with similar pharmacological properties.
Uniqueness
2-De(dimethylamino)-2-vinyl Dimetindene is unique due to the presence of both a dimethylamino group and a vinyl group, which enhance its pharmacological properties compared to its parent compound, dimetindene. This modification potentially offers improved efficacy and reduced side effects.
Eigenschaften
IUPAC Name |
2-[1-(2-ethenyl-3H-inden-1-yl)ethyl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N/c1-3-14-12-15-8-4-5-9-16(15)18(14)13(2)17-10-6-7-11-19-17/h3-11,13H,1,12H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUDWUKARQONRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584051.png)
![5H-Cyclopenta[e]pyrido[1,2-c][1,3]oxazine,decahydro-7-methyl-,(3a-alpha-,7-bta-,10a-bta-,10b-bta-)-(](/img/new.no-structure.jpg)
![D-[2-13C]xylose](/img/structure/B584055.png)


![D-[5-13C]Xylose](/img/structure/B584065.png)
![L-[5-13C]xylose](/img/structure/B584066.png)

